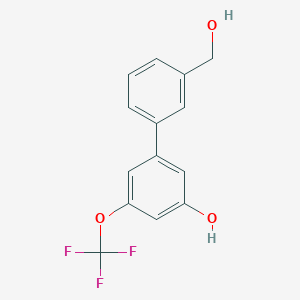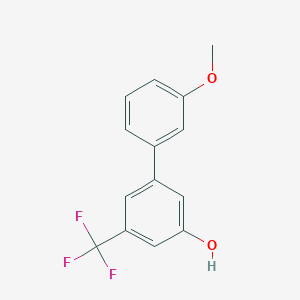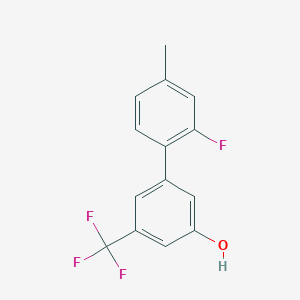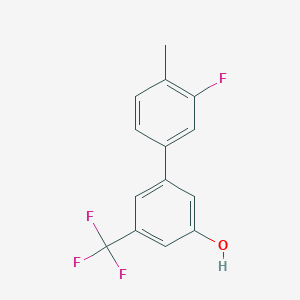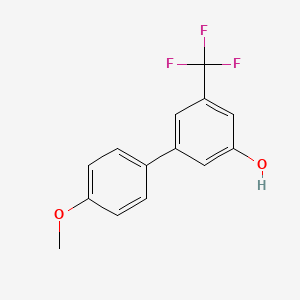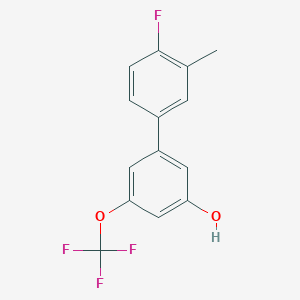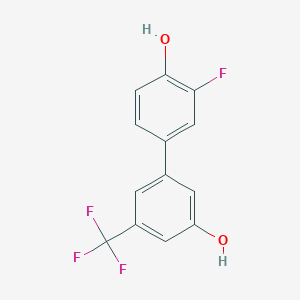
5-(5-Fluoro-2-methylphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Fluoro-2-methylphenyl)-3-trifluoromethoxyphenol, 95%, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 118 °C and a molecular weight of 265.3 g/mol. This compound is soluble in a variety of organic solvents and has a low toxicity profile. It is also known as 5-Fluoro-2-methylphenyl-3-trifluoromethoxybenzene, or 5-F2M-3TFP, for short.
Aplicaciones Científicas De Investigación
5-F2M-3TFP is used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and material science. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. It is also used as a reagent for the synthesis of highly fluorinated compounds, such as fluoroalkylated compounds and fluoroaromatics. Additionally, 5-F2M-3TFP is used as a catalyst for the synthesis of polymeric materials, such as polyimides and polyesters.
Mecanismo De Acción
The mechanism of action of 5-F2M-3TFP is not fully understood. It is thought to act as a Lewis acid, which means that it can form a covalent bond with a Lewis base, such as an amine or an alkoxide. This covalent bond can then be used to catalyze the formation of other compounds. Additionally, 5-F2M-3TFP can act as a nucleophile, meaning that it can react with electrophiles, such as carbonyl compounds, to form more complex molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F2M-3TFP are not well understood. It is thought to be an inert compound, meaning that it does not interact with biological molecules and does not cause any adverse effects. However, it is important to note that 5-F2M-3TFP is a synthetic compound and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-F2M-3TFP has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and purify. Additionally, it is soluble in a variety of organic solvents and has a low toxicity profile. However, it is important to note that this compound is relatively expensive and its mechanism of action is not fully understood.
Direcciones Futuras
The future of 5-F2M-3TFP is promising. Further research is needed to understand its mechanism of action in greater detail and to explore its potential applications in drug discovery, medicinal chemistry, and material science. Additionally, research is needed to explore the potential of 5-F2M-3TFP as a catalyst for the synthesis of polymeric materials and as a reagent for the synthesis of highly fluorinated compounds. Finally, further research is needed to explore the potential of 5-F2M-3TFP as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-F2M-3TFP is achieved through a two-step process. The first step involves the reaction of 5-fluoro-2-methylphenyl bromide with trifluoromethoxybenzene in the presence of a base such as sodium hydroxide. This reaction yields 5-fluoro-2-methylphenyl-3-trifluoromethoxybenzene in an overall yield of 80-90%. The second step involves the purification of the crude product, which can be done by recrystallization or column chromatography.
Propiedades
IUPAC Name |
3-(5-fluoro-2-methylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-8-2-3-10(15)6-13(8)9-4-11(19)7-12(5-9)20-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSIOCWYLRPGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686559 |
Source


|
| Record name | 5'-Fluoro-2'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-methylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261952-19-5 |
Source


|
| Record name | 5'-Fluoro-2'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


